![molecular formula C9H19NO3 B3107838 (2R)-3-(t-Butoxycarbonylamino)-2-methylpropanol CAS No. 162465-50-1](/img/structure/B3107838.png)
(2R)-3-(t-Butoxycarbonylamino)-2-methylpropanol
Overview
Description
(2R)-3-(t-Butoxycarbonylamino)-2-methylpropanol, also known as Boc-2-methylalaninol, is a chiral alcohol that has gained significant attention in the field of organic chemistry due to its potential applications in the synthesis of various biologically active molecules. This compound is widely used as a building block for the preparation of peptides, amino acids, and other complex organic molecules. In
Scientific Research Applications
Asymmetric Synthesis
- Compounds related to "(2R)-3-(t-Butoxycarbonylamino)-2-methylpropanol" have been used in asymmetric synthesis, such as the creation of non-natural amino acid derivatives with high stereoselectivity. This is crucial for the development of pharmaceuticals and biologically active molecules (Yang et al., 2015).
Catalysis
- Research on hydrocarbonylation reactions catalyzed by rhodium complexes, leading to products like 2-methylpropanol, showcases the importance of catalysts in industrial chemical synthesis. These findings are relevant for understanding reaction mechanisms and optimizing industrial processes (Simpson et al., 1993).
Material Science
- The study of amino-functionalized (meth)acryl polymers using solvent-polarity sensitive protecting groups highlights the development of new materials with specific properties. These materials have applications in coatings, adhesives, and as functional components in various industries (Ritter et al., 2016).
Environmental Chemistry
- Investigations into the tropospheric degradation of certain hydrocarbons, which relate to atmospheric chemistry and environmental impact studies. Understanding these processes is vital for assessing the environmental fate of organic compounds (Carrasco et al., 2006).
Analytical Chemistry
- The application of ion trap mass spectrometry for analyzing atmospheric and analytical chemistry of certain carbonyls showcases the importance of advanced analytical techniques in understanding chemical processes and environmental phenomena (Spaulding et al., 2002).
Mechanism of Action
Target of Action
It’s structurally related to 3-hydroxy-2-methyl-butanoic acid (hmba), which is involved in the catabolism of isoleucine .
Mode of Action
Compounds with similar structures are often involved in processes like beta-oxidation of fatty acids and ketogenesis .
Biochemical Pathways
The compound is likely involved in the isoleucine catabolism pathway, as well as presumably beta-oxidation of fatty acids and ketogenesis . These pathways are crucial for energy production and regulation of metabolic processes in the body.
Pharmacokinetics
The compound’s structural similarity to hmba suggests it may share similar pharmacokinetic properties .
Result of Action
Its structural similarity to hmba suggests it may have a role in energy production and metabolic regulation .
properties
IUPAC Name |
tert-butyl N-[(2R)-3-hydroxy-2-methylpropyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(6-11)5-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAXTHWMUZLOHK-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OC(C)(C)C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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